molecular formula C18H18N2O2 B10837561 7-[(2-Phenylamino-ethylamino)-methyl]-chromen-2-one

7-[(2-Phenylamino-ethylamino)-methyl]-chromen-2-one

Cat. No.: B10837561
M. Wt: 294.3 g/mol
InChI Key: RNNKCHJUBXFBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD-165167 is a small molecule drug initially developed by Pfizer Inc. It is known for its role as a dopamine D4 receptor antagonist. This compound has been primarily investigated for its potential therapeutic applications in treating psychotic disorders .

Chemical Reactions Analysis

PD-165167 undergoes various chemical reactions, including:

Mechanism of Action

PD-165167 exerts its effects by antagonizing dopamine D4 receptors. By binding to these receptors, it inhibits the action of dopamine, a neurotransmitter involved in regulating mood, cognition, and behavior. This antagonistic action helps in modulating the dopaminergic pathways, which are often dysregulated in psychotic disorders .

Comparison with Similar Compounds

PD-165167 is unique due to its high selectivity for dopamine D4 receptors. Similar compounds include other dopamine receptor antagonists such as:

    Clozapine: A well-known antipsychotic that targets multiple dopamine receptors but lacks the selectivity of PD-165167.

    Lurasidone: Another antipsychotic with activity at dopamine D2 and serotonin receptors, but not as selective for dopamine D4 receptors as PD-165167.

PD-165167 stands out for its specificity, making it a valuable tool in research focused on dopamine D4 receptor-related pathways .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

7-[(2-anilinoethylamino)methyl]chromen-2-one

InChI

InChI=1S/C18H18N2O2/c21-18-9-8-15-7-6-14(12-17(15)22-18)13-19-10-11-20-16-4-2-1-3-5-16/h1-9,12,19-20H,10-11,13H2

InChI Key

RNNKCHJUBXFBQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCNCC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

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